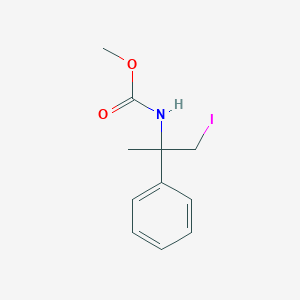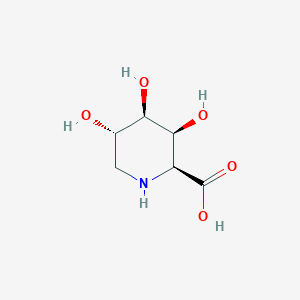![molecular formula C21H26N2O3 B14145150 methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate CAS No. 1173683-84-5](/img/structure/B14145150.png)
methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique molecular structure, which includes a phenylalanine derivative and a phenylbutan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate typically involves the reaction of L-phenylalanine with methyl N-(4-phenylbutan-2-yl)carbamate. This reaction is usually carried out under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure consistency and efficiency, with stringent quality control measures in place to monitor the purity and composition of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
Methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other carbamates and phenylalanine derivatives, such as:
- Methyl N-(4-phenylbutan-2-yl)carbamate
- L-phenylalanine methyl ester
Uniqueness
What sets methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate apart is its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
1173683-84-5 |
|---|---|
Formule moléculaire |
C21H26N2O3 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
methyl (2S)-3-phenyl-2-(4-phenylbutan-2-ylcarbamoylamino)propanoate |
InChI |
InChI=1S/C21H26N2O3/c1-16(13-14-17-9-5-3-6-10-17)22-21(25)23-19(20(24)26-2)15-18-11-7-4-8-12-18/h3-12,16,19H,13-15H2,1-2H3,(H2,22,23,25)/t16?,19-/m0/s1 |
Clé InChI |
VLHIWVRDZOEAOF-CVMIBEPCSA-N |
SMILES isomérique |
CC(CCC1=CC=CC=C1)NC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC |
SMILES canonique |
CC(CCC1=CC=CC=C1)NC(=O)NC(CC2=CC=CC=C2)C(=O)OC |
Solubilité |
49.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


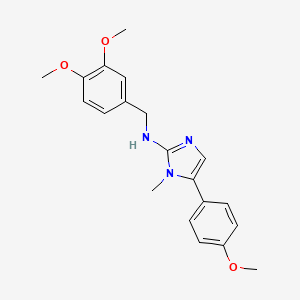
![2-[(2-Phenylacetyl)amino]hexanoic acid](/img/structure/B14145079.png)
![4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile](/img/structure/B14145082.png)
![1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione](/img/structure/B14145087.png)
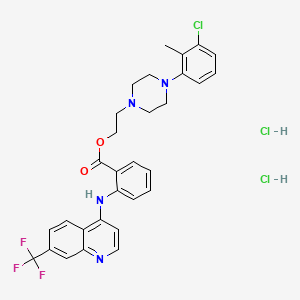
![2-Phenyl-6,7,8,9-tetrahydro-5H-1-thia-4,9a-diaza-cyclohepta[f]inden-10-one](/img/structure/B14145091.png)

![1-(4-aminofurazan-3-yl)-5-isopropyl-N-[1-(4-pyridyl)ethylideneamino]triazole-4-carboxamide](/img/structure/B14145097.png)
![[4-(Pyrazin-2-yl)piperazin-1-yl][2-(trifluoromethyl)phenyl]methanone](/img/structure/B14145101.png)
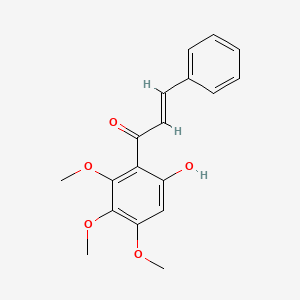
![4-{(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl}benzoic acid](/img/structure/B14145108.png)
![2-cyano-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B14145116.png)
